
Peroxydisulfate
Overview
Description
Peroxydisulfate (S₂O₈²⁻, PDS) is a strong oxidizing agent belonging to the peroxosulfur family. It is commonly used in its salt forms, such as potassium this compound (K₂S₂O₈), sodium this compound (Na₂S₂O₈), and ammonium this compound ((NH₄)₂S₂O₈), which are water-soluble, stable solids at ambient temperatures . Its stability, cost-effectiveness, and versatility in activation methods (e.g., heat, UV, transition metals) make it widely applicable in advanced oxidation processes (AOPs) for degrading organic pollutants .
Q & A
Basic Research Questions
Q. How should peroxydisulfate be stored and handled to minimize peroxide formation and degradation?
- Methodological Answer : Follow strict labeling protocols, including recording the date received, opened, and discard-by dates. Regularly test for peroxides using visual inspections (e.g., crystal formation in amber bottles) and periodic peroxide tests. Stabilize this compound with inhibitors and avoid prolonged storage in opened containers. High-risk procedures (e.g., distillation) must be performed with a partner, never alone .
Q. What are the primary safety risks when working with this compound in aqueous systems?
- Methodological Answer : Risks include exothermic decomposition, peroxide accumulation, and reactivity with organic contaminants. Implement lab-specific safety training, use secondary containment for high-concentration solutions, and monitor pH and temperature during reactions. Always verify inhibitor levels (e.g., chelating agents) to suppress unintended radical generation .
Q. How can researchers detect and quantify peroxides in aged this compound solutions?
- Methodological Answer : Use in situ infrared (IR) spectroscopy with spectral baselines at 1350–700 cm⁻¹ to track this compound (PDS) and peroxymonosulfate (PMS) via characteristic peaks (e.g., PDS at 1297–1245 cm⁻¹). For field labs, iodometric titration or test strips calibrated against known standards are alternatives .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound activation mechanisms in advanced oxidation processes (AOPs)?
- Methodological Answer :
- Kinetic Controls : Use pseudo-first-order conditions (excess substrate) and monitor reaction progress via UV-Vis or IR spectroscopy. For example, in nitration studies, maintain [NaNO₂] ≫ [phenol] to isolate rate dependencies on this compound .
- Radical Trapping : Employ scavengers (e.g., tert-butanol for •OH, methanol for SO₄•⁻) to identify dominant reactive species. Validate with electron paramagnetic resonance (EPR) .
- Table : Example kinetic parameters for this compound-mediated reactions
Substrate | [PDS] (mol/dm³) | k' (s⁻¹) | Temp (K) | Reference |
---|---|---|---|---|
p-Chlorophenol | 5.0 | 0.012 | 298 | |
Phenol | 5.0 | 0.008 | 298 |
Q. How to resolve contradictions in reported rate constants for this compound activation by metal-organic frameworks (MOFs)?
- Methodological Answer : Discrepancies often arise from variations in MOF surface area, pH, or competing radical pathways. Standardize testing by:
- Controlled Variables : Fix ionic strength (e.g., 0.1 M bisulfate buffer) and use consistent MOF synthesis protocols (e.g., solvothermal method for ZIF-8).
- Data Normalization : Express rate constants per unit surface area (e.g., k/m²·g⁻¹) to account for material heterogeneity .
- Mechanistic Validation : Combine kinetic data with X-ray photoelectron spectroscopy (XPS) to confirm active sites (e.g., Co²⁺ in Co-MOFs) .
Q. What statistical methods are recommended for analyzing this compound reaction data with high variability?
- Methodological Answer :
- Outlier Handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. For example, discard absorbance values >3σ from the mean in kinetic plots .
- Multivariate Analysis : Use principal component analysis (PCA) to disentangle effects of pH, temperature, and co-solvents (e.g., acetonitrile) on reaction efficiency .
- Uncertainty Quantification : Report 95% confidence intervals for rate constants derived from linear regression slopes (e.g., first-order plots) .
Q. How to design a research question exploring this compound’s role in emerging environmental remediation technologies?
- Methodological Answer : Apply the PICOT framework:
- Population (P) : Contaminated aqueous systems (e.g., wastewater with 10–100 ppm organic pollutants).
- Intervention (I) : this compound activation via UV/MOFs.
- Comparison (C) : Traditional H₂O₂/Fe²⁺ Fenton systems.
- Outcome (O) : Degradation efficiency (%) and mineralization rate (TOC removal).
- Time (T) : Reaction completion within 30–120 minutes.
Refine scope using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. Data Management and Reporting
Q. What are best practices for archiving this compound experimental data to ensure reproducibility?
- Methodological Answer :
- Metadata Documentation : Include raw spectral files (e.g., ReactIR outputs), instrument calibration logs, and batch-specific inhibitor concentrations.
- Repository Standards : Use platforms like Zenodo or institutional repositories with DOI assignment. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Table : Example dataset structure
File Type | Content | Format |
---|---|---|
Raw Data | Absorbance vs. time | .csv |
Processed | Normalized rate constants | .xlsx |
Metadata | Reaction conditions | .json |
Comparison with Similar Compounds
Comparison with Similar Oxidizing Compounds
Key Oxidants in Advanced Oxidation Processes
The primary oxidants compared with PDS include hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS), and ozone (O₃). Their properties and performance are summarized below:
Table 1: Comparison of PDS with H₂O₂, PMS, and O₃
Reaction Mechanisms and Radical Chemistry
Sulfate vs. Hydroxyl Radicals
- SO₄•⁻ preferentially undergoes electron transfer reactions, while HO• favors hydrogen abstraction or addition .
Degradation Efficiency
- Organic Contaminants: UV/PDS systems achieved 75% removal of methyldiethanolamine (MDEA), outperforming UV/H₂O₂ (6% without UV) . Biochar-activated PDS removed 96% of tetracycline via non-radical pathways (singlet oxygen and electron transfer) .
Industrial and Environmental Considerations
Advantages of PDS
- Cost and Stability : PDS salts are 30–50% cheaper than H₂O₂ and O₃, with longer shelf life .
- Solid-State Handling : Facilitates safer transport and dosing in industrial settings compared to liquid H₂O₂ or gaseous O₃ .
- pH Flexibility : SO₄•⁻ remains effective across pH 2–8, whereas HO• activity declines in alkaline conditions .
Limitations
- Byproduct Formation: PDS can generate organosulfates during natural organic matter (NOM) oxidation, requiring post-treatment monitoring .
- Interference in Analysis: High variance (CV = 25.6%) in citrate quantification was observed in PDS systems due to unknown chemical interference .
Research Findings and Case Studies
Table 2: Key Studies on PDS Performance vs. Other Oxidants
Preparation Methods
Electrolytic Synthesis of Peroxydisulfates
Industrial Electrolysis of Ammonium Persulfate
The electrolytic production of ammonium persulfate ((NH₄)₂S₂O₈) involves the oxidation of sulfate ions (SO₄²⁻) at the anode in a cell partitioned by a membrane. As detailed in US6214197B1, an aqueous solution of ammonium sulfate ((NH₄)₂SO₄) serves as the anode electrolyte, with concentrations optimized between 30–44% by weight to balance conductivity and reaction kinetics . During electrolysis, sulfate ions undergo oxidation to form peroxydisulfate via the reaction:
4^{2-} \rightarrow \text{S}2\text{O}_8^{2-} + 2 \text{e}^-
Current densities of 0.5–1.5 A/cm² are typically employed, achieving current efficiencies exceeding 80% under optimal conditions . Post-electrolysis, the anode liquor is crystallized under vacuum to isolate ammonium persulfate, yielding products with purities >99.8% after drying .
Sodium and Potassium Persulfate Production
Sodium persulfate (Na₂S₂O₈) and potassium persulfate (K₂S₂O₈) are synthesized similarly, with modifications to the cathode and electrolyte composition. For sodium persulfate, sodium hydroxide (NaOH) is introduced to the anode liquor to neutralize hydrogen ions, facilitating crystallization . Potassium persulfate production substitutes NaOH with potassium hydroxide (KOH), with reaction conditions maintained at 30°C and 20 mmHg vacuum to prevent thermal decomposition . A representative trial produced 557.1 g of K₂S₂O₈ at 99.8% purity from a 35% KOH solution .
Table 1: Comparative Electrolytic Conditions for Persulfate Synthesis
Parameter | Ammonium Persulfate | Sodium Persulfate | Potassium Persulfate |
---|---|---|---|
Electrolyte Concentration | 40–44% (NH₄)₂SO₄ | 30–40% H₂SO₄ | 30–40% (NH₄)₂SO₄ |
Current Density (A/cm²) | 0.8–1.2 | 0.5–1.0 | 0.7–1.1 |
Crystallization Pressure | 20–30 mmHg | 15–25 mmHg | 20–30 mmHg |
Yield (%) | 85–90 | 75–85 | 80–88 |
Mechanistic Insights into Electrochemical Formation
Radical-Mediated Pathways at BDD Anodes
Research employing boron-doped diamond (BDD) anodes reveals two this compound (PDS) formation pathways :
-
Hydroxyl Radical (·OH) Oxidation : Protonated bisulfate (HSO₄⁻) or sulfuric acid (H₂SO₄) reacts with ·OH generated at the anode, producing sulfate radicals (SO₄·⁻), which dimerize to form S₂O₈²⁻:
4^- + \cdot\text{OH} \rightarrow \text{SO}4\cdot^- + \text{H}2\text{O}
2\text{O}8^{2-}
-
Direct Electron Transfer : Sulfate ions lose electrons directly at the electrode surface, bypassing radical intermediates:
4^{2-} \rightarrow \text{S}2\text{O}_8^{2-} + 2 \text{e}^-
Cyclic voltammetry and electron spin resonance (ESR) studies confirm both pathways coexist, with the dominant mechanism depending on pH and potential .
Influence of Operational Parameters
-
pH : Acidic conditions (pH 2–4) slightly enhance PDS yield by stabilizing sulfate radicals .
-
Temperature : Elevated temperatures (>40°C) accelerate PDS thermal decomposition, necessitating cooling to maintain yields .
-
Current Density : Exceeding the limiting current density (~1.5 A/cm²) reduces efficiency due to oxygen evolution side reactions .
-
Electrolyte Concentration : Concentrated sulfate solutions (>1.5 M) improve current efficiency by mitigating mass transfer limitations .
Historical Developments and Optimization Strategies
Early 20th-century studies identified hydroxyl ion discharge at platinum anodes as critical for this compound formation . Sterck (1956) demonstrated that increasing ammonium sulfate concentration boosts current efficiency by suppressing competitive oxygen evolution . Modern refinements include:
-
Membrane-Cell Design : Isolating anode and cathode compartments prevents reductants like H₂ from degrading S₂O₈²⁻ .
-
Electrode Materials : BDD anodes outperform platinum in durability and radical generation, achieving 15–20% higher yields .
-
Recycling Mother Liquor : Reusing crystallization filtrate reduces waste and raw material consumption, exemplified by an 83.8% potassium sulfate recovery rate .
Challenges and Industrial Considerations
Energy Consumption and Cost
Electrolysis accounts for 60–70% of production costs, driven by high cell voltages (4–6 V) . Innovations like pulsed current electrolysis and catalytic anodes aim to reduce energy use by 20–30% .
Byproduct Management
Hydrogen gas from the cathode necessitates venting or catalytic conversion to prevent explosions. Ammonia emissions in ammonium persulfate synthesis are absorbed into sulfuric acid for recycling, minimizing environmental impact .
Properties
CAS No. |
15092-81-6 |
---|---|
Molecular Formula |
O8S2-2 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
sulfonatooxy sulfate |
InChI |
InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI Key |
JRKICGRDRMAZLK-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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